1,1,7-Trichloro-1-fluoroheptane
Description
1,1,7-Trichloro-1-fluoroheptane is a halogenated alkane with a heptane backbone substituted by three chlorine atoms and one fluorine atom at the first carbon and an additional chlorine at the seventh carbon. Its molecular formula is C₇H₁₁Cl₃F.
Properties
CAS No. |
1645-55-2 |
|---|---|
Molecular Formula |
C7H12Cl3F |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
1,1,7-trichloro-1-fluoroheptane |
InChI |
InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |
InChI Key |
OPLUKEVLAJECNW-UHFFFAOYSA-N |
SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
Canonical SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
Synonyms |
1,1,7-Trichloro-1-fluoroheptane |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1,1-Trifluoroheptane
Molecular Formula : C₇H₁₃F₃
Substituents : Three fluorine atoms at the first carbon.
Key Differences :
- Halogen Type and Position : 1,1,1-Trifluoroheptane lacks chlorine atoms and has three fluorines at the first carbon, making it less dense and more thermally stable than chloro-fluoro analogs. Fluorine’s high electronegativity and small atomic radius contribute to stronger C–F bonds, enhancing chemical inertness .
- Applications : Fluorinated alkanes like 1,1,1-Trifluoroheptane are often used as refrigerants, solvents, or intermediates in pharmaceutical synthesis due to their low reactivity and volatility .
1,1,7-Trihydroperfluoroheptanol
Molecular Formula : C₇H₅F₁₂O
Substituents : Twelve fluorine atoms distributed across the chain and a hydroxyl (-OH) group at the seventh carbon.
Key Differences :
- Functional Group: The presence of a hydroxyl group increases polarity and solubility in polar solvents, unlike 1,1,7-Trichloro-1-fluoroheptane, which is nonpolar.
- Halogenation : Perfluorination (all hydrogens replaced by fluorine) confers extreme chemical resistance, whereas mixed chloro-fluoro substitution may introduce selective reactivity for applications like agrochemical synthesis .
Linalool (3,7-Dimethyl-1,6-octadien-3-ol)
Molecular Formula : C₁₀H₁₈O
Substituents : A terpene alcohol with a hydroxyl group and unsaturated bonds.
Key Differences :
- Biological Activity : Linalool exhibits anti-inflammatory and neuroprotective properties, unlike halogenated alkanes, which are typically inert but may serve as precursors in pesticidal formulations .
- Applications : Widely used in fragrances and cosmetics, contrasting with halogenated alkanes’ roles in industrial processes .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : Chlorine’s larger atomic size compared to fluorine in this compound may facilitate nucleophilic substitution reactions, making it a candidate for synthesizing complex halogenated derivatives.
- Environmental Impact : Mixed chloro-fluoro compounds often exhibit greater environmental persistence than fully fluorinated analogs, necessitating careful handling and disposal .
- Thermal Stability : Fluorine’s bond strength in 1,1,1-Trifluoroheptane ensures higher thermal stability, whereas chlorine substituents in the target compound could lower decomposition temperatures .
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